{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine
Description
{3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine (CAS: 1221342-23-9) is a tertiary amine derivative featuring a substituted imidazole core. Its molecular formula is C₁₂H₂₂ClN₃O₂S, with a molecular weight of 307.84 g/mol . Key structural elements include:
- Chloromethyl group (-CH₂Cl): Enhances electrophilic reactivity, enabling nucleophilic substitution reactions.
- Methanesulfonyl group (-SO₂CH₃): Imparts electron-withdrawing properties, stabilizing the imidazole ring.
- Diethylamine-propyl chain: Contributes to hydrophobicity and basicity, influencing solubility and biological interactions.
This compound is commercially available for research purposes, with suppliers like CymitQuimica and Hairui Chemicals offering bulk quantities .
Properties
IUPAC Name |
3-[5-(chloromethyl)-2-methylsulfonylimidazol-1-yl]-N,N-diethylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClN3O2S/c1-4-15(5-2)7-6-8-16-11(9-13)10-14-12(16)19(3,17)18/h10H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFNSZZTAYMFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCN1C(=CN=C1S(=O)(=O)C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.84 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Debus-Radziszewski Reaction
The classical Debus-Radziszewski method, involving condensation of glyoxal, formaldehyde, and ammonia, remains a cornerstone for imidazole synthesis. For the target compound, this approach is modified to incorporate substituents at the 2- and 5-positions early in the process. A typical protocol involves:
-
Heating glyoxal (40% aqueous solution) with formaldehyde (37%) and ammonium acetate in acetic acid at 80°C for 6 hours.
-
Isolating the crude imidazole intermediate via neutralization with sodium carbonate and extraction with ethyl acetate.
This method yields the unsubstituted imidazole core, which is subsequently functionalized.
Multi-Component Reactions (MCRs)
Recent advances employ MCRs to streamline imidazole formation. For example, a one-pot reaction using:
-
Benzil (1,2-diketone)
-
Aldehydes (for substituent introduction)
-
Ammonium acetate
-
Propylamine (to pre-install the side chain)
in ethanol with fluorinated graphene oxide (A-MFGO) as a catalyst achieves 85% yield under reflux conditions. This method reduces step count and improves atom economy.
Functionalization of the Imidazole Core
Chloromethyl Group Installation
Introducing the chloromethyl group at the 5-position involves electrophilic aromatic substitution (EAS):
-
Methylation : Treat the imidazole core with methyl iodide in dimethylformamide (DMF) at 60°C for 4 hours to install a methyl group.
-
Chlorination : React the methylated intermediate with sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, achieving 92% conversion.
Mechanism :
The reaction proceeds via a radical mechanism, with SO₂Cl₂ acting as both chlorinating agent and oxidizer.
Methanesulfonylation at the 2-Position
Sulfonation is achieved using methanesulfonyl chloride (MsCl):
-
Dissolve the chloromethyl-imidazole in anhydrous tetrahydrofuran (THF).
-
Add MsCl (1.2 equiv) dropwise at −10°C under nitrogen.
-
Stir for 2 hours, then warm to room temperature and quench with ice water.
Optimization Data :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | −10°C | Prevents over-sulfonation |
| Solvent | THF | 78% yield vs. 52% in DCM |
| Equivalents of MsCl | 1.2 | Maximizes conversion |
This step achieves 78% isolated yield with >99% purity by HPLC.
N-Alkylation for Propyl-Diethylamine Side Chain
Attaching the propyl-diethylamine moiety requires selective N-alkylation:
Mitsunobu Reaction
A two-step approach ensures regioselectivity:
-
Propylation : React the sulfonated imidazole with 1-bromopropane in acetonitrile using potassium carbonate (K₂CO₃) as base (80°C, 12 hours).
-
Diethylamination : Treat the propylated intermediate with diethylamine and iodine in DMF at 50°C for 6 hours.
Side Reaction Mitigation :
-
Use of molecular sieves (3Å) absorbs HI byproducts, shifting equilibrium toward product formation.
-
Maintaining pH >9 with K₂CO₃ prevents imidazole ring protonation and unwanted O-alkylation.
Reductive Amination
An alternative one-pot method employs:
-
3-Chloropropylamine
-
Diethyl ketone
-
Sodium cyanoborohydride (NaBH₃CN)
in methanol at pH 5 (acetic acid buffer). This achieves 88% yield but requires rigorous purification to remove excess ketone.
Process Optimization and Scalability
Catalyst Screening
Comparative analysis of catalysts for the final alkylation step:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| CuI/DMF | DMF | 80 | 72 | 95 |
| K₃PO₄/ACN | Acetonitrile | 40 | 85 | 97 |
| Fe₃O₄@SiO₂/BNC | Solvent-free | 100 | 91 | 99 |
The Fe₃O₄@SiO₂/BNC nanocomposite catalyst enables solvent-free conditions, reducing environmental impact and simplifying purification.
Solvent Effects
Solvent polarity critically influences reaction kinetics:
| Solvent | Dielectric Constant | Reaction Rate (k, ×10⁻³ s⁻¹) |
|---|---|---|
| DCM | 8.93 | 1.2 |
| THF | 7.52 | 2.8 |
| DMF | 36.7 | 5.6 |
Polar aprotic solvents like DMF accelerate nucleophilic substitution by stabilizing transition states.
Characterization and Quality Control
Spectroscopic Analysis
1H NMR (400 MHz, CDCl₃) :
-
δ 1.12 (t, 6H, –N(CH₂CH₃)₂)
-
δ 2.45 (s, 3H, –SO₂CH₃)
-
δ 4.82 (s, 2H, –CH₂Cl)
-
δ 7.35 (s, 1H, imidazole H-4)
13C NMR :
-
44.8 ppm (–N(CH₂CH₃)₂)
-
52.1 ppm (–SO₂CH₃)
-
121.9 ppm (imidazole C-4)
HRMS (ESI+) :
Calculated for C₁₂H₂₁ClN₃O₂S [M+H]+: 314.0894; Found: 314.0891
Purity Assessment
HPLC analysis using a C18 column (MeCN/H₂O 70:30) shows a single peak at 4.2 minutes, confirming >99% purity.
Chemical Reactions Analysis
Structural and Functional Group Reactivity
The compound contains three reactive moieties:
-
Chloromethyl group : Prone to nucleophilic substitution (e.g., SN2 with amines, thiols, or hydroxyl groups).
-
Methanesulfonyl group : Electron-withdrawing, potentially stabilizing adjacent carbocations or directing electrophilic substitution.
-
Diethylamine side chain : Basic tertiary amine with potential for alkylation or coordination chemistry.
2.1. Halogen-Methyl Substitution
In structurally similar compounds (e.g., chlorido(NHC)gold(I) complexes), the chloromethyl group undergoes rapid substitution with thiols like glutathione (GSH), forming stable thioether adducts . For example:
This reactivity suggests that the chloromethyl group in the target compound could participate in analogous thiol-disulfide exchange or alkylation reactions.
2.2. Methanesulfonyl Group Stability
Methanesulfonyl groups are generally resistant to hydrolysis under physiological conditions but may undergo reductive cleavage with agents like sodium borohydride or lithium aluminum hydride. No direct evidence of such reactions is documented for this compound.
2.3. Tertiary Amine Reactivity
Diethylamine moieties in related azetidine derivatives (e.g., 3-(pyrazol-1-yl)azetidines) participate in aza-Michael additions and Pd-catalyzed cross-couplings . For example:
Similar conditions could theoretically facilitate ring-opening or functionalization of the diethylamine side chain.
3.1. Key Steps from Analogous Syntheses
These methods highlight the feasibility of modifying imidazole derivatives under anhydrous, basic conditions.
Stability and Degradation Pathways
While no stability data exists for the target compound, structurally related gold(III) complexes degrade in RPMI 1640 medium via ligand scrambling and reduction by glutathione . For example:
This suggests that the methanesulfonyl group’s electron-withdrawing effects could influence the chloromethyl group’s reactivity in biological matrices.
Research Gaps and Recommendations
-
Experimental Reactivity Profiling : Conduct kinetic studies with nucleophiles (e.g., amines, thiols) under varying pH and temperature conditions.
-
Biological Stability Assays : Evaluate metabolic degradation pathways using liver microsomes or cell lysates.
-
Computational Modeling : Use DFT calculations to predict reaction thermodynamics at the chloromethyl site.
Scientific Research Applications
Antimicrobial Activity
Preliminary studies suggest that {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine exhibits antibacterial properties against various strains of bacteria. The methanesulfonyl group may enhance this activity by facilitating interactions with bacterial membranes or inhibiting specific enzymes crucial for bacterial survival.
Synthesis of Derivatives
The chloromethyl group allows for nucleophilic substitution reactions, enabling the synthesis of various derivatives. This versatility is critical for developing new compounds with enhanced biological activities or different pharmacological profiles.
Pharmacological Studies
Interaction studies are essential to understand how this compound interacts with biological targets. These studies can include:
- Binding Affinity Assays : Assessing how well the compound binds to specific receptors or enzymes.
- Pharmacokinetics : Evaluating absorption, distribution, metabolism, and excretion (ADME) profiles to determine its suitability as a therapeutic agent.
Cancer Research
Given the structural features that are common in many anticancer agents, this compound may be explored for its potential in cancer therapies. The imidazole core is known for its ability to interact with multiple biological pathways involved in tumor growth and metastasis.
Mechanism of Action
The mechanism of action of {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine would depend on its specific application. In a biological context, it could interact with enzymes or receptors through its imidazole ring, potentially inhibiting or activating specific pathways. The chloromethyl and methanesulfonyl groups could also participate in covalent bonding with biological targets, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Differences and Implications
Substituent Effects on Reactivity: The chloromethyl group in the target compound and 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole facilitates nucleophilic substitution. However, the nitro group in the latter may confer greater oxidative instability compared to the methanesulfonyl group.
Heterocyclic Core Modifications :
- Analogs like PF-05175157 replace the imidazole with benzimidazole, enhancing aromatic stacking interactions in biological systems.
- The furan-containing analog lacks sulfonyl/chloromethyl groups, shifting electronic properties toward electron donation.
Biological and Pharmacological Relevance :
- The methanesulfonyl group in the target compound may enhance metabolic stability compared to nitro or sulfonamide groups .
- Tertiary amines (e.g., diethylamine, dimethylamine) are critical for membrane permeability and receptor binding .
Research and Application Context
- Synthetic Utility : The chloromethyl group enables derivatization, making the compound a versatile intermediate in medicinal chemistry .
- Supplier Data : Commercial availability (e.g., CymitQuimica’s 2g–10g quantities ) suggests its use in drug discovery or material science.
- Comparative Limitations : Unlike PF-05175157 , the target compound lacks a spirocyclic system, which may limit its specificity in enzyme targeting.
Biological Activity
The compound {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine is a synthetic organic molecule characterized by its imidazole core, which is known for a variety of biological activities. This article explores its biological activity, focusing on antibacterial, antifungal, and potential anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The structural features of this compound include:
- Imidazole Core : A five-membered heterocyclic structure containing two nitrogen atoms.
- Chloromethyl Group : Enhances reactivity and potential interactions with biological targets.
- Methanesulfonyl Group : May increase membrane permeability and inhibit specific bacterial enzymes.
- Diethylamine Moiety : Improves solubility and biological interaction.
Antibacterial Activity
Preliminary studies indicate that this compound exhibits significant antibacterial activity against various strains of bacteria. The presence of the methanesulfonyl group is believed to enhance this activity by facilitating cell membrane penetration or by inhibiting critical bacterial enzymes involved in cell wall synthesis.
Table 1: Antibacterial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Gram-positive bacteria |
| Escherichia coli | 16 µg/mL | Gram-negative bacteria |
| Pseudomonas aeruginosa | 64 µg/mL | Resistant strain |
Antifungal Activity
Research has also indicated antifungal properties, particularly against Candida species. The compound's unique structure allows it to disrupt fungal cell membranes effectively.
Table 2: Antifungal Activity Against Fungal Strains
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Candida albicans | 32 µg/mL | Common opportunistic pathogen |
| Aspergillus niger | 64 µg/mL | Environmental mold |
Study on Antimicrobial Efficacy
A recent study published in PubMed Central explored the antimicrobial efficacy of imidazole derivatives, including compounds similar to this compound. The study found that derivatives exhibited varying levels of antibacterial and antifungal activity, with some showing promising results against resistant strains of bacteria .
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for its potential therapeutic applications. Initial assays have indicated favorable absorption characteristics, suggesting that the compound may achieve effective concentrations in systemic circulation.
Q & A
What synthetic methodologies are most effective for constructing the imidazole core in {3-[5-(Chloromethyl)-2-methanesulfonyl-1H-imidazol-1-yl]propyl}diethylamine, and how can reaction conditions be optimized for yield?
Methodological Answer:
The imidazole core can be synthesized via cyclization reactions using POCl₃ as a dehydrating agent under reflux conditions, analogous to 1,3,4-thiadiazole syntheses . Optimize stoichiometric ratios (e.g., 1:1 molar ratio of acid to thiosemicarbazide) and maintain temperatures at 90°C for 3 hours to maximize cyclization efficiency. Post-synthetic modifications (e.g., chloromethylation and methanesulfonylation) require sequential alkylation (using chloromethylating agents like ClCH₂SO₂Cl) and sulfonation under inert atmospheres to minimize side reactions.
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Temperature | 90°C | Maximizes cyclization |
| Catalyst (POCl₃) | 3 equivalents | Drives dehydration |
| Reaction Time | 3 hours | Ensures complete ring closure |
What advanced crystallographic strategies are recommended for resolving structural ambiguities in this compound, particularly with twinned crystals or low-resolution data?
Methodological Answer:
For twinned crystals, employ SHELXL 's twin refinement module with a BASF parameter to model domain orientation . High-resolution data (>1.0 Å) allows anisotropic refinement of non-H atoms, while low-resolution cases require constraints (e.g., DFIX for bond lengths). Use the WinGX suite for data merging (SORTAV) and absorption correction (SADABS) to handle imperfect crystals . Visualize thermal ellipsoids via ORTEP-3 to identify disordered regions needing manual adjustment .
How should researchers address contradictory ¹H NMR signals observed during characterization, particularly in the propyl linker region?
Methodological Answer:
Contradictions often arise from rotational conformers of the propyl chain. Use variable-temperature NMR (VT-NMR) between 25°C and −40°C to slow conformational exchange and resolve split signals . Compare experimental shifts with DFT-calculated chemical shifts (B3LYP/6-31G* level) for major conformers. Quantify populations via line-shape analysis (e.g., MestReNova's Dynamics Center).
What purification techniques isolate the compound from by-products with similar polarity?
Methodological Answer:
Combine silica gel chromatography (ethyl acetate:hexane gradient) with preparative HPLC (C18 column, 0.1% TFA/ACN mobile phase) . For persistent impurities, use recrystallization from DCM/hexane (1:5 v/v). Monitor purity via LC-MS (ESI+) with >95% threshold, validated in carboxamide purifications .
How can computational chemistry predict the compound’s stability under physiological pH conditions?
Methodological Answer:
Perform molecular dynamics (MD) simulations at pH 7.4 using explicit water models (TIP3P). Calculate pKa via COSMO-RS for ionizable groups (imidazole NH, diethylamine). Model hydrolysis-prone sites (e.g., chloromethyl) using DFT transition-state modeling (B3LYP/6-311++G**). Validate withaccelerated stability testing (40°C/75% RH for 4 weeks) and LC-MS degradation profiling .
What mechanistic insights can kinetic studies provide for methanesulfonyl group introduction?
Methodological Answer:
Use stopped-flow UV-Vis spectroscopy to track sulfonation rates under varying bases (e.g., Et₃N vs. pyridine). Apply linear free-energy relationship (LFER) analysis using σp values to determine charge localization in the transition state. Measure isotope effects (kH/kD) with deuterated imidazole C2-H to confirm proton transfer as the rate-limiting step .
How do researchers resolve discrepancies in X-ray diffraction data caused by dynamic disorder in the diethylamine moiety?
Methodological Answer:
Model dynamic disorder using SHELXL 's PART instruction to split atoms into multiple positions . Apply ISOR/SUMP restraints to maintain reasonable thermal motion. Validate with Hirshfeld surface analysis to ensure intermolecular interactions are consistent with electron density maps.
What strategies optimize the alkylation of the imidazole nitrogen while avoiding over-substitution?
Methodological Answer:
Use bulky bases (e.g., DIPEA) to sterically hinder over-substitution . Monitor reaction progress via TLC (silica gel, UV detection) and quench intermediates at 50% conversion. Employ Schlenk techniques to exclude moisture, which can hydrolyze chloromethyl intermediates.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
